molecular formula C8H16N2O B1374209 1-Propyl-1,4-diazepan-2-one CAS No. 155595-81-6

1-Propyl-1,4-diazepan-2-one

Cat. No.: B1374209
CAS No.: 155595-81-6
M. Wt: 156.23 g/mol
InChI Key: ONMRUIGEYUMICY-UHFFFAOYSA-N
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Description

1-Propyl-1,4-diazepan-2-one is a chemical compound featuring a 1,4-diazepane core structure substituted with a propyl group and a ketone functionality. This molecular architecture is of significant interest in medicinal and organic chemistry research, particularly in the synthesis of novel pharmacologically active molecules. The 1,4-diazepane scaffold is a versatile building block, known for its presence in compounds that interact with central nervous system (CNS) targets . As such, this reagent may be utilized in the design and development of new therapeutic agents, serving as a key intermediate for further chemical derivatization. Researchers can employ it to create analogs for structure-activity relationship (SAR) studies or to explore new chemical spaces in drug discovery programs. The compound is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted and proper handling protocols must be followed before use. For detailed specifications, including purity and available quantities, please refer to the product's certificate of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-9-7-8(10)11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMRUIGEYUMICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Propyl 1,4 Diazepan 2 One and Analogous Structures

Strategies for Constructing the 1,4-Diazepan-2-one (B1253349) Ring System

The formation of the seven-membered diazepanone ring is a pivotal step in the synthesis of 1-Propyl-1,4-diazepan-2-one and its analogs. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions from Suitable Precursors

The most direct approach to the 1,4-diazepan-2-one scaffold is through the cyclization of acyclic precursors. This typically involves the formation of an amide bond between a suitably functionalized diamine and a carboxylic acid derivative. For instance, the reaction of an N-substituted ethylenediamine (B42938) with an α,β-unsaturated ester or an acrylic acid equivalent can lead to the desired ring system via a tandem Michael addition and subsequent intramolecular amidation.

In the context of analogous structures like 1,4-benzodiazepines, a well-established method involves the reaction of a 2-aminobenzophenone (B122507) with glycine (B1666218) or its derivatives, followed by cyclization to form the seven-membered ring. researchgate.neterowid.org More advanced methods employ metal catalysis. A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been developed, proceeding through π-allylpalladium intermediates that undergo intramolecular nucleophilic attack to yield the benzodiazepine (B76468) core. mdpi.com Another strategy involves a copper-catalyzed intramolecular C-N cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, which forms a fused ring system that can be subsequently opened to yield functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov

Precursor TypeReactionResulting Scaffold
N-Alkylated Diamine + α,β-Unsaturated EsterMichael Addition followed by Intramolecular AmidationSubstituted 1,4-Diazepan-2-one
2-Aminobenzophenone + Amino AcidAmidation and Cyclization1,4-Benzodiazepin-2-one
2-Aminobenzylamine + Propargylic CarbonatePalladium-Catalyzed CyclizationSubstituted 1,4-Benzodiazepine
1-(2-bromobenzyl)azetidine-2-carboxamideCopper-Catalyzed Intramolecular C-N CouplingAzetidine-fused 1,4-Benzodiazepine

Intramolecular Imine Formation Approaches

Strategies involving intramolecular imine or enamine formation are also employed to construct the diazepanone ring. These methods typically start with a linear precursor containing both an amine and a carbonyl functionality (or a masked carbonyl group). The key step is the intramolecular condensation of these two groups to form a cyclic imine, which is then reduced or further manipulated to yield the final diazepanone. redalyc.org This approach is often part of a larger cascade or multicomponent reaction sequence. For example, a precursor containing a ketone and a distal amine can cyclize to form a seven-membered cyclic imine, which can then be selectively reduced and acylated to afford the target structure.

Solid-Phase Synthesis Techniques for Diazepanones

Solid-phase synthesis (SPS) offers a powerful platform for the high-throughput generation of libraries of diazepanones for drug discovery. wikipedia.orgbachem.com In a typical solid-phase approach, an amino acid is anchored to a polymer resin. mdpi.comscispace.com The peptide chain is elongated, and a diamine precursor is introduced. The diazepanone ring is then formed on the solid support through cyclization, often involving cleavage of a protecting group followed by intramolecular amide bond formation. The final product is cleaved from the resin in the last step. This methodology allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process. bachem.com While highly efficient, side reactions can occur; for example, the formation of 1,4-diazepine-2,5-dione peptide derivatives has been observed as an undesirable side reaction during the Fmoc-based solid-phase synthesis of certain peptide sequences. nih.gov

General Steps in Solid-Phase Synthesis of Diazepanones:

Anchoring: The first building block (e.g., an N-protected amino acid) is covalently attached to an insoluble polymer support (resin).

Deprotection: The protecting group is removed from the anchored molecule.

Coupling: The next building block (e.g., a protected diamine fragment) is added and coupled to the resin-bound molecule.

Cyclization: On-resin cyclization is induced to form the 1,4-diazepan-2-one ring.

Cleavage: The completed molecule is cleaved from the resin support.

One-Pot Multicomponent Reaction Strategies for Scaffold Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.govlatrobe.edu.au The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been successfully applied to the synthesis of 1,4-benzodiazepine scaffolds, which are structurally analogous to diazepanones. nih.gov In a potential adaptation for this compound, an N-propylated ethylenediamine could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. The resulting Ugi product would be an acyclic intermediate poised for a subsequent deprotection and cyclization step to furnish the desired diazepanone ring. This UDC (Ugi/deprotection/cyclization) strategy provides rapid access to diverse scaffolds from readily available starting materials. nih.gov

MCR Component 1 (Amine)MCR Component 2 (Carbonyl)MCR Component 3 (Acid)MCR Component 4 (Isocyanide)Resulting Scaffold (after cyclization)
N-PropylethylenediamineFormaldehydeBromoacetic Acidtert-Butyl isocyanideThis compound
Methyl AnthranilateBoc-glycinalAcetic Acidtert-Butyl isocyanide1,4-Benzodiazepin-6-one

Regioselective and Stereoselective Synthesis Approaches

Beyond constructing the core ring, controlling the placement and three-dimensional orientation of substituents is critical for tuning the pharmacological properties of the final molecule.

Control of Substituent Introduction, Specifically at N1 and Other Ring Positions

The synthesis of this compound requires the specific introduction of a propyl group at the N1 position. This can be achieved with high regioselectivity through two primary routes:

Precursor-based approach: Utilizing N-propylethylenediamine as a starting material in a cyclization reaction directly incorporates the propyl group at the desired N1 position from the outset.

Post-cyclization alkylation: The synthesis of the parent 1,4-diazepan-2-one scaffold can be followed by a selective alkylation step. The N1 nitrogen is generally more nucleophilic than the N4 amide nitrogen, allowing for regioselective introduction of the propyl group using an appropriate alkylating agent like 1-bromopropane (B46711) in the presence of a base.

For analogous benzodiazepine structures, significant advances have been made in stereoselective synthesis, particularly for creating quaternary stereocenters at the C3 position. nih.gov One powerful strategy is the "memory of chirality," where the conformational chirality of the diazepine (B8756704) ring of a molecule derived from an enantiopure amino acid is used to direct the stereochemical outcome of an alkylation reaction. nih.govresearchgate.net Even after deprotonation at C3, which temporarily destroys the original stereocenter, the ring's chiral conformation guides an incoming electrophile to one face of the molecule, resulting in high enantioselectivity. nih.gov This principle allows for the synthesis of complex, enantiomerically enriched diazepanones with controlled stereochemistry at ring positions other than the nitrogen atoms.

Enantioselective Syntheses of Chiral 1,4-Diazepan-2-one Derivatives

The generation of enantiomerically pure 1,4-diazepan-2-one derivatives is of significant interest due to the stereospecific interactions of chiral molecules in biological systems. While the parent scaffold can be achiral, the introduction of substituents can create stereogenic centers. Advanced synthetic strategies have been developed, particularly for analogous 1,4-benzodiazepin-2-one systems, that provide a framework for achieving high levels of enantioselectivity.

One of the most innovative approaches involves the concept of "memory of chirality" (MOC). vt.edu In this strategy, the chirality of an enantiopure starting material, typically an amino acid, is used to control the stereochemistry of subsequent reactions, even if the original chiral center is temporarily destroyed. For instance, a 1,4-diazepan-2-one ring can be constructed from an (S)-amino acid, which induces a preferred conformation (atropisomerism) in the seven-membered ring. vt.edunih.gov This conformational preference can then direct the stereoselective introduction of a substituent.

Research on 1,4-benzodiazepine-2-ones has shown that deprotonation of a C3-monosubstituted derivative (derived from an amino acid) forms an enolate. The inherent chiral conformation of the ring system guides an incoming electrophile to a specific face, resulting in a highly enantioselective alkylation to create a "quaternary" stereogenic center at the C3 position. nih.govresearchgate.net This protocol has been successful with a variety of electrophiles, yielding products with excellent enantiomeric excess. nih.gov This principle provides a powerful method for accessing previously difficult-to-synthesize chiral quaternary 1,4-diazepan-2-one derivatives.

Table 1: Key Concepts in Enantioselective Synthesis

Concept Description Relevance to 1,4-Diazepan-2-one
Chiral Pool Synthesis Utilization of readily available enantiopure starting materials, such as amino acids, to construct the core scaffold. The use of (S)- or (R)-alanine, phenylalanine, or other amino acids as precursors directly installs chirality into the diazepanone ring system.
Memory of Chirality (MOC) A phenomenon where a molecule's chiral information is retained in a reactive intermediate, guiding the stereochemical outcome of a reaction. vt.edu A chiral center at C3 can dictate the ring's conformation, which in turn directs subsequent enantioselective alkylations at the same position. nih.gov

| Atropisomerism | Chirality arising from hindered rotation around a single bond. The seven-membered diazepine ring can exist as a racemic mixture of slowly interconverting boat-shaped enantiomers. nih.govresearchgate.net | A chiral substituent can perturb this equilibrium, favoring one conformational enantiomer and enabling stereocontrolled transformations. nih.gov |

Derivatization Strategies of the 1,4-Diazepan-2-one Scaffold

The 1,4-diazepan-2-one core is a "privileged scaffold," meaning its structure is a versatile template for the development of a wide range of functionalized derivatives. researchgate.netnih.gov The presence of two nitrogen atoms provides key handles for chemical modification, allowing for the systematic alteration of the compound's properties.

N-Alkylation and Acylation Reactions at Ring Nitrogen Atoms

The nitrogen atoms at the N1 and N4 positions of the 1,4-diazepan-2-one ring are primary sites for derivatization through alkylation and acylation reactions. The target compound of this article, this compound, is synthesized via N-alkylation at the N1 position.

N-Alkylation can be achieved through several standard methods. A common approach involves the reaction of the parent 1,4-diazepan-2-one with an alkyl halide (e.g., 1-bromopropane) in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The base deprotonates the amide or amine nitrogen, creating a nucleophilic anion that subsequently displaces the halide.

Another powerful method is reductive amination . This process involves the reaction of the N4-amine with an aldehyde or ketone (e.g., propanal) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. nih.gov This one-pot procedure is highly efficient for introducing a variety of alkyl groups. nih.gov

N-Acylation typically involves reacting the diazepanone with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to introduce an acyl group, forming an amide linkage. This reaction is generally high-yielding and allows for the introduction of a wide array of functionalities.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Position Resulting Group
N-Alkylation Propyl bromide, K₂CO₃ N1 Propyl
N-Alkylation Benzyl chloride, NaH N1 or N4 Benzyl
Reductive Amination Propanal, NaBH(OAc)₃ N4 Propyl
N-Acylation Acetyl chloride, Et₃N N1 or N4 Acetyl

| N-Acylation | Benzoyl chloride, Pyridine | N1 or N4 | Benzoyl |

Introduction of Diverse Functional Groups for Subsequent Transformations

Beyond N-alkylation and acylation, the 1,4-diazepan-2-one scaffold can be decorated with a wide range of functional groups to enable further chemical transformations or to modulate biological activity. researchgate.net The versatility of the diazepine core allows it to serve as a framework for the precise spatial arrangement of functional groups necessary for specific molecular interactions. nih.gov

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have been instrumental in expanding the chemical diversity of analogous heterocyclic systems. For example, palladium-catalyzed reactions can be used to form carbon-carbon or carbon-nitrogen bonds, attaching aryl, heteroaryl, or vinyl groups to the scaffold. researchgate.net These strategies often require the initial installation of a handle, such as a halide (Br, I) or triflate group, onto the diazepanone ring system, which can be achieved by employing appropriately substituted starting materials during the initial ring synthesis.

Furthermore, functional groups can be introduced that serve as precursors for other moieties. For example, the introduction of a nitro group allows for subsequent reduction to an amine, which can then be further derivatized. A protected hydroxyl group can be deprotected and oxidized to an aldehyde or ketone, or used in ether or ester formation. This strategic introduction of functional groups makes the 1,4-diazepan-2-one scaffold a powerful building block in synthetic and medicinal chemistry. nih.gov

Table 3: Methods for Functional Group Introduction

Functional Group Synthetic Method Potential Subsequent Transformation
Aryl/Heteroaryl Suzuki or Stille Cross-Coupling Modification of the aromatic ring (e.g., nitration, halogenation).
Amine (-NH₂) Reduction of a nitro group; Buchwald-Hartwig amination. Acylation, alkylation, diazotization.
Carboxylic Acid (-COOH) Oxidation of an alkyl side chain; hydrolysis of a nitrile or ester. Esterification, amidation (peptide coupling).

| Alkyne | Sonogashira Coupling | Click chemistry (cycloadditions), hydration to a ketone. |

Table of Compounds Mentioned

Compound Name
This compound
1,4-Diazepan-2-one
1-Bromopropane
Sodium hydride
Potassium carbonate
Propanal
Sodium borohydride
Sodium triacetoxyborohydride
Acetyl chloride
Triethylamine
Benzoyl chloride
Pyridine

Chemical Transformations and Reactivity of 1 Propyl 1,4 Diazepan 2 One

Reactivity Profiles of the Lactam Carbonyl Moiety

The lactam carbonyl group in 1-Propyl-1,4-diazepan-2-one is a primary site for chemical transformations. The reactivity of this amide bond within the seven-membered ring is influenced by factors such as ring strain and the electronic nature of the adjacent nitrogen atoms. While less strained than smaller lactam rings like β-lactams, the carbonyl group still exhibits susceptibility to nucleophilic attack. wikipedia.org

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. This can lead to either the formation of a tetrahedral intermediate that subsequently reforms the carbonyl group or results in the cleavage of the amide bond.

Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding amino acid, 4-(propylamino)butanoic acid. The reaction is typically slower than the hydrolysis of acyclic amides due to the cyclic nature of the substrate.

Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the this compound into 1-propyl-1,4-diazepane. Milder reducing agents may selectively reduce the carbonyl to a hydroxyl group.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group, forming a tertiary alcohol after workup. This provides a route for the introduction of new carbon-carbon bonds at the C2 position.

Reaction Type Reagent Product
HydrolysisH₃O⁺ or OH⁻4-(propylamino)butanoic acid
ReductionLiAlH₄1-propyl-1,4-diazepane
Grignard ReactionR-MgX2-alkyl-1-propyl-1,4-diazepan-2-ol

Reactions Occurring at the Ring Nitrogen Atoms (N1 and N4)

The two nitrogen atoms within the 1,4-diazepan-2-one (B1253349) ring exhibit distinct reactivity based on their substitution pattern. The N1 nitrogen is a tertiary amine due to the presence of the propyl group, while the N4 nitrogen is a secondary amine.

Reactions at N4 (Secondary Amine): The N4 nitrogen, being a secondary amine, is nucleophilic and can participate in a variety of common amine reactions.

Alkylation and Acylation: The N4 position can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. This allows for the introduction of a wide range of substituents at this position, further functionalizing the diazepane ring.

Michael Addition: As a nucleophile, the N4 amine can undergo Michael addition to α,β-unsaturated carbonyl compounds.

Reactions at N1 (Tertiary Amine): The N1 nitrogen is a tertiary amine and is generally less reactive as a nucleophile due to steric hindrance from the propyl group and the adjacent carbonyl. However, it can still undergo certain reactions.

Quaternization: With reactive alkylating agents like methyl iodide, the N1 nitrogen can be quaternized to form a quaternary ammonium (B1175870) salt.

N-Oxide Formation: Oxidation with reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide.

Nitrogen Atom Reaction Type Reagent Product
N4AlkylationR-X4-alkyl-1-propyl-1,4-diazepan-2-one
N4AcylationR-COCl4-acyl-1-propyl-1,4-diazepan-2-one
N1QuaternizationCH₃I1-methyl-1-propyl-1,4-diazepan-2-onium iodide
N1OxidationH₂O₂This compound 1-oxide

Investigation of Ring-Opening and Ring-Contraction/Expansion Pathways

The seven-membered diazepanone ring is relatively stable. However, under specific and often forcing reaction conditions, ring-opening and rearrangement reactions can be envisaged.

Ring-Opening Pathways:

Reductive Cleavage: Treatment with strong reducing agents under harsh conditions could potentially lead to the cleavage of the C-N bonds within the ring.

Hydrolytic Cleavage: As mentioned earlier, hydrolysis of the lactam bond is a form of ring-opening.

Ring-Contraction/Expansion Pathways:

Currently, there is limited specific literature detailing ring-contraction or expansion reactions for this compound. Such transformations would likely require multi-step synthetic sequences or the use of specialized reagents to induce skeletal rearrangements. For instance, photochemical reactions or reactions involving radical intermediates could potentially lead to complex rearrangements, but these are speculative without experimental evidence.

Influence of the N1-Propyl Substituent on Reaction Selectivity and Mechanism

The propyl group at the N1 position plays a significant role in modulating the reactivity and selectivity of reactions involving this compound. Its influence can be categorized into steric and electronic effects. nih.govrsc.org

Steric Effects:

The propyl group introduces steric bulk around the N1 nitrogen and the adjacent C2 carbonyl group. This can hinder the approach of nucleophiles to the carbonyl carbon and electrophiles to the N1 nitrogen. semanticscholar.org

This steric hindrance can influence the regioselectivity of reactions. For example, in reactions where both N1 and N4 are potential reaction sites (e.g., in a deprotonated form), the less hindered N4 position would be favored.

Electronic Effects:

The propyl group is an electron-donating group through induction. This increases the electron density on the N1 nitrogen, which would typically increase its nucleophilicity. However, this effect is often overshadowed by the steric hindrance of the propyl group.

The electron-donating nature of the propyl group can also have a minor effect on the electrophilicity of the carbonyl carbon, making it slightly less reactive towards nucleophiles compared to an N1-unsubstituted analog.

The presence of the N1-propyl group is therefore a key determinant of the chemical behavior of this compound, influencing not only which reactions are feasible but also the conditions required to achieve them and the selectivity of the outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-Propyl-1,4-diazepan-2-one is expected to show distinct signals corresponding to the protons of the propyl group and the diazepane ring. The propyl group attached to the nitrogen at position 1 would exhibit three characteristic signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly bonded to the nitrogen. The protons on the diazepane ring would present more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methylene group adjacent to the amide carbonyl (C3) would likely appear as a singlet or a narrow multiplet, while the protons at positions 5, 6, and 7 would give rise to overlapping multiplets. The proton attached to the secondary amine at position 4 (N-H) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Propyl-CH₃~0.9Triplet (t)
Propyl-CH₂~1.5 - 1.6Sextet (sxt)
N1-CH₂ (Propyl)~3.3 - 3.4Triplet (t)
Ring-H3~3.2 - 3.3Singlet (s)
Ring-H5~3.0 - 3.2Multiplet (m)
Ring-H6~1.8 - 2.0Multiplet (m)
Ring-H7~2.8 - 3.0Multiplet (m)
N4-HVariable (Broad)Broad Singlet (br s)

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in this compound. The most downfield signal would be that of the amide carbonyl carbon (C2) due to the strong deshielding effect of the double-bonded oxygen. The carbons of the propyl group would appear in the upfield aliphatic region. The methylene carbons of the diazepane ring would resonate at intermediate chemical shifts, with their exact positions influenced by the proximity to the nitrogen atoms and the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)~170 - 175
Propyl-CH₃~11
Propyl-CH₂~20
N1-CH₂ (Propyl)~52
C3~55
C5~48
C6~30
C7~45

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as the Heteronuclear Single Quantum Coherence (HSQC) experiment would be employed. An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, this would show cross-peaks connecting the ¹H signals of each methylene (CH₂) and methyl (CH₃) group to their corresponding ¹³C signals in the spectrum. This technique would be invaluable for differentiating the various methylene groups within the diazepane ring and confirming the assignments predicted in the 1D spectra. The carbonyl carbon (C2) would not show a correlation in the HSQC spectrum as it bears no directly attached protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The FTIR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretch. Based on data from structurally related benzodiazepine (B76468) compounds, this peak is expected to appear around 1680 cm⁻¹. researchgate.net Other significant absorptions would include the N-H stretching vibration of the secondary amine, appearing as a moderate, somewhat broad band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations from the propyl group and the diazepane ring would be observed as multiple sharp peaks in the 2850-3000 cm⁻¹ range. C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Amide)~1680Strong, Sharp
C-N Stretch1000 - 1350Medium

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is expected to show strong signals for the symmetric C-H stretching and bending vibrations of the alkyl portions of the molecule. The C-C backbone of the propyl group and the diazepane ring would also produce characteristic signals in the fingerprint region. While the polar C=O bond gives a very strong signal in the IR spectrum, it would likely appear as a weaker, yet still distinct, band in the Raman spectrum. Raman spectroscopy is particularly useful for observing non-polar, symmetric vibrations that are often weak or absent in FTIR spectra, providing a more complete vibrational profile of the molecule. researchgate.netnih.gov

Table 4: Predicted Raman Shifts for this compound

Molecular VibrationPredicted Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Amide)~1680Weak-Medium
C-C Stretch800 - 1200Medium
Ring Vibrations700 - 1100Medium

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1,4-diazepan-2-one (B1253349) derivatives, both electron ionization (EI) and chemical ionization (CI) methods are employed.

In the EI mass spectrum of Diazepam, the molecular ion peak [M]+. is observed, confirming its molecular weight. Due to the presence of chlorine, an isotopic peak at [M+2]+. is also visible, corresponding to the natural abundance of the ³⁷Cl isotope. iaea.org The fragmentation of 1,4-benzodiazepin-2-ones under electron impact is characterized by several key pathways. acs.orgresearchgate.net Common primary fragmentation processes include the loss of a hydrogen atom [M-H]⁺, the loss of the halogen substituent [M-X]⁺, and the elimination of a carbonyl group [M-CO]⁺. iaea.org

Chemical ionization (CI) mass spectrometry, using a reagent gas like methane, typically produces a prominent protonated molecule [M+H]⁺. This ion is generally more stable and abundant than the molecular ion observed in EI, providing clear confirmation of the molecular weight. iaea.org Molecular orbital calculations have been used to investigate the protonation sites, with studies on Diazepam suggesting that protonation is favored at the N4 nitrogen and the O19 oxygen atoms. iaea.org

Table 1: Key Mass Spectrometry Data for Diazepam

Ion Type m/z (for ³⁵Cl) Fragmentation Process
[M]+. 284 Molecular Ion
[M+H]⁺ 285 Protonated Molecule (in CI)
[M-H]⁺ 283 Loss of a hydrogen atom
[M-Cl]⁺ 249 Loss of a chlorine atom

X-ray Crystallography for Precise Solid-State Structural Determination

These studies reveal that the seven-membered diazepine (B8756704) ring in this class of compounds is not planar and can adopt different conformations. nih.gov The precise conformation is crucial for understanding the molecule's interaction with biological targets. For instance, the conformation of 1,4-benzodiazepines recognized by the benzodiazepine receptor has been proposed based on comparisons of crystal structures of various derivatives. nih.gov The analysis of crystal structures of compounds containing the 1,4-diazepan-2-one moiety complexed with enzymes has also provided insights into their binding modes.

Table 2: Crystallographic Data for a Representative 1,4-Benzodiazepin-2-one Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 6.4367 (4)
b (Å) 7.4998 (5)
c (Å) 15.3455 (5)
α (°) 86.448 (4)
β (°) 78.732 (4)
γ (°) 83.943 (5)
Volume (ų) 721.80 (7)

Note: Data for a representative spiro-1,4-benzodiazepin-2-one. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. The amide group within the 1,4-diazepan-2-one ring system is a key chromophore. acs.orgresearchgate.net

The electronic spectra of amides are characterized by n-π* and π-π* transitions. researchgate.netscispace.com The n-π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically observed as a weak absorption band at longer wavelengths (around 220 nm). The π-π* transition is a stronger absorption that occurs at shorter wavelengths (around 190-208 nm). researchgate.net

For 1,4-benzodiazepin-2-ones like Diazepam, the presence of the fused benzene (B151609) ring and other substituents significantly influences the UV-Vis spectrum. The absorption maxima (λmax) for Diazepam are typically observed around 231 nm, 240-245.5 nm, 284 nm, and 328 nm, depending on the solvent used. nih.govijpsonline.comijpras.comarcjournals.org These multiple absorption bands are due to the extended conjugation of the chromophoric system. Difference absorption spectroscopy has been used to study the interaction of these molecules with proteins like human serum albumin, revealing shifts in the absorption spectra upon binding. nih.gov

Table 3: UV-Vis Absorption Maxima for Diazepam in Different Solvents

Solvent λmax (nm)
Methanol:Distilled Water (1:1) 231
Methanol 245.5, 266.5
0.5% Methanolic Sulphuric Acid 284

Computational and Theoretical Investigations of 1 Propyl 1,4 Diazepan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict and interpret molecular properties. For a molecule like 1-Propyl-1,4-diazepan-2-one, such calculations would be invaluable.

Geometry Optimization and Conformational Analysis

The seven-membered ring of a 1,4-diazepan-2-one (B1253349) core can adopt several conformations, such as the chair and boat forms. researchgate.net A thorough conformational analysis, typically performed using computational methods, would identify the most stable geometries of this compound and the energy barriers for interconversion between them. While studies on related benzodiazepines have explored these conformational landscapes, specific data for the title compound is not available. researchgate.netnih.govresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.netresearchgate.net For many organic molecules, these parameters are routinely calculated to predict their behavior in chemical reactions.

Prediction of Vibrational Wavenumbers and Electronic Transitions

Theoretical calculations can predict vibrational spectra (infrared and Raman), which arise from the vibrations of atoms within a molecule. These predicted spectra are often compared with experimental data to confirm the molecular structure. Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be computationally modeled.

Calculation of Spectroscopic Parameters

Computational methods are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and screening constants. spectrabase.compdx.edu These calculations can aid in the interpretation of experimental NMR spectra, which is a cornerstone of chemical structure elucidation.

Tautomerism Studies and Relative Energetic Stabilities of Isomeric Forms

Tautomerism, the interconversion of structural isomers, is a possibility for molecules with specific functional groups. For 1,4-diazepan-2-one derivatives, keto-enol or ring-chain tautomerism could be investigated. rsc.orgresearchgate.net Computational studies would be essential to determine the relative energetic stabilities of any potential tautomeric forms of this compound and the energy barriers for their interconversion.

Analysis of Intramolecular and Intermolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) play a crucial role in determining its physical properties and crystal packing. Techniques like Hirshfeld surface analysis are employed to visualize and quantify these interactions, such as hydrogen bonding and van der Waals forces. researchgate.netmdpi.comnih.govnih.gov Such analyses provide a detailed picture of how molecules interact with each other in the solid state. While Hirshfeld surface analysis has been applied to various benzodiazepine (B76468) derivatives, specific studies on this compound were not found. researchgate.netmdpi.com

Molecular Modeling for Elucidating Ligand-Target Interaction Mechanisms via Theoretical Approaches

No specific molecular modeling or docking studies for this compound are available in the current scientific literature. Therefore, a detailed analysis of its ligand-target interaction mechanisms based on theoretical approaches cannot be provided at this time.

Role of 1,4 Diazepan 2 One Scaffold in Advanced Organic Synthesis

Incorporation into Complex Natural Product Analogs (e.g., as a Core Moiety of Liposidomycins)

The 1,4-diazepan-3-one ring, a close isomer of the 1,4-diazepan-2-one (B1253349) scaffold, is a critical structural component of liposidomycins, a family of lipid-containing nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis. clockss.org The synthesis of the diazepanone nucleoside portion of liposidomycin was a key achievement that allowed researchers to establish the absolute stereochemistry of the natural product. nih.gov

Research efforts focused on the stereocontrolled synthesis of the liposidomycin diazepanone ring system. clockss.org One successful approach involved constructing the 1,4-diazepan-3-one ring system through the intramolecular formation of an imine from a dipeptide fragment, which contained both an aldehyde and an amine group. clockss.org This synthetic work was crucial in confirming the stereochemistry at multiple chiral centers within the complex structure of liposidomycins. clockss.orgnih.gov The successful synthesis of these model compounds and degradation products has been vital where the limited availability of the natural material prevented extensive crystallographic or degradation studies. clockss.org

Application in Peptidomimetic Design for Imposing Conformational Constraints

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability and bioavailability. slideshare.net A key strategy in their design is to introduce conformational constraints to lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target. The 1,4-diazepan-2-one scaffold, particularly in the form of benzodiazepines, has been successfully employed as a non-peptide scaffold to mimic secondary peptide structures like β-turns. researchgate.net

β-turns are common structural motifs in proteins, and replicating their conformation is a major goal in the development of protein-protein interaction inhibitors. nih.gov The benzodiazepine (B76468) core can act as a rigid scaffold that positions substituents in a way that mimics the side chains of amino acids in a natural β-turn. researchgate.net This pre-organization reduces the entropic penalty of binding and can lead to higher affinity and selectivity for the target receptor. By imposing these conformational constraints, the 1,4-diazepan-2-one framework serves as a powerful tool for transforming flexible peptides into more drug-like molecules with defined topographies. researchgate.netmdpi.com

Strategies for Constructing Fused Heterocyclic Systems Incorporating the 1,4-Diazepan-2-one Ring

Fusing additional heterocyclic rings to the 1,4-diazepan-2-one core is a widely used strategy to create novel chemical entities with diverse biological activities, including potential antiviral, antitumor, and antimalarial properties. ktu.edu Various synthetic methodologies have been developed to achieve this, allowing for the construction of complex, polycyclic systems.

One prominent strategy involves intramolecular cross-coupling reactions. For example, a facile synthesis of azetidine-fused 1,4-benzodiazepine (B1214927) compounds was achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular C-N cross-coupling reaction. nih.gov The resulting fused azetidine (B1206935) ring could then be selectively opened to introduce further functional diversity. nih.gov

Another effective approach is the use of multi-component reactions (MCRs). One-pot MCRs provide an efficient pathway to highly substituted 1,4-benzodiazepine scaffolds, avoiding traditional multi-step syntheses. nih.govnih.gov For instance, an Ugi four-component reaction (Ugi-4CR) followed by treatment with trifluoroacetic acid (TFA) can produce diverse 1,4-benzodiazepines in a one-pot procedure. nih.gov

Furthermore, cyclization reactions starting from functionalized heterocycles are common. Novel pyrazole- and indole-fused tetrahydro-1,4-diazepinones have been synthesized. ktu.edu In one method, 1H-pyrazole-5-carboxylates were alkylated with epichlorohydrin, followed by treatment with ammonia (B1221849) to induce oxirane ring-opening and subsequent cyclization to afford the fused diazepinone system. ktu.edu A one-pot, two-step synthesis of indole-fused diazepanones has also been developed, proceeding through an amide coupling followed by a 7-exo-trig Michael addition, which demonstrates good yields and stereoselectivity. thieme-connect.com

Table 2: Selected Strategies for Synthesizing Fused 1,4-Diazepan-2-one Systems

Fused System Synthetic Strategy Key Reagents/Conditions Starting Materials
Azetidine-fused Benzodiazepine Intramolecular C-N Cross-Coupling CuI/N,N-dimethylglycine 1-(2-bromobenzyl)azetidine-2-carboxamides
Indole-fused Diazepanone Amide Coupling / Michael Addition One-pot, two-step reaction 1H-indoles and allylamines
Pyrazole-fused Diazepinone Alkylation / Ring-opening / Cyclization Epichlorohydrin, Ammonia 1H-pyrazole-5-carboxylates
Diverse Benzodiazepines Ugi 4-Component Reaction / Cyclization Isocyanide, Boc-glycine, Aldehyde, TFA Aminophenylketones

These strategies highlight the chemical tractability of the 1,4-diazepan-2-one scaffold and its utility in generating libraries of complex heterocyclic compounds for biological screening.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and quantifying the components of a mixture. For 1-Propyl-1,4-diazepan-2-one, various chromatographic methods are indispensable for quality control.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC is typically employed, utilizing a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the amide chromophore in the molecule absorbs UV light.

A gradient elution method, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center, determining the enantiomeric excess (e.e.) is critical if the compound is intended for stereospecific applications. This is achieved using chiral HPLC. shimadzu.com The separation of enantiomers can be accomplished through two main strategies:

Direct Method: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. nih.gov The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). rsc.org

Indirect Method: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chiral chromatogram.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterPurity Assessment (Reversed-Phase)Enantiomeric Excess (Chiral)
Column C18, 4.6 x 150 mm, 5 µmChiralcel OD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: n-HexaneB: Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. 30 °C25 °C
Injection Vol. 10 µL10 µL
Run Type GradientIsocratic

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in a sample of this compound. researchgate.net While the compound itself may have limited volatility, GC is particularly useful for detecting residual solvents from the synthesis or volatile by-products. nih.gov

For the analysis of the compound itself or less volatile impurities, a derivatization step may be necessary to increase volatility and thermal stability. researchgate.net However, modern GC columns and injection techniques can often handle moderately polar, medium molecular weight compounds without derivatization. A typical GC-MS method would involve injecting a solution of the compound into a heated inlet, which vaporizes the sample. The analytes are then separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase) based on their boiling points and interactions with the stationary phase. mdpi.com

The mass spectrometer detects the eluted compounds, providing both retention time and mass spectral data. The mass spectrum, which shows the fragmentation pattern of the molecule, acts as a chemical fingerprint, allowing for the confident identification of known impurities by comparison to a spectral library or reference standards. nih.gov Purity profiling by GC helps to create a comprehensive picture of the sample's composition. mdpi.com

Table 2: Representative GC-MS Conditions for Impurity Profiling

ParameterCondition
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Splitless
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity checks. nih.govjsppharm.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. youtube.com

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. nih.gov

The separation is visualized, often using a UV lamp (as the diazepanone ring is UV-active) or by staining with a chemical reagent like potassium permanganate. rsc.org By comparing the spots from the reaction mixture to spots of the pure starting material and product, one can assess the reaction's progress. The absence of the starting material spot indicates the completion of the reaction. The presence of multiple spots in the product lane suggests the presence of impurities. youtube.com

Spectrophotometric Quantification Methods for Compound Characterization

UV-Visible spectrophotometry is a quantitative analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this method can be used for concentration determination in solution, leveraging the UV absorbance of the amide chromophore within the lactam ring. rcsi.scienceresearchgate.net

A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. nih.gov

To quantify the compound, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for routine quantification in dissolution studies or for assaying bulk material. researchgate.net

Thermoanalytical Techniques for Solid-State Characterization

Thermoanalytical techniques are used to study the physical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about its solid-state properties, such as crystallinity, melting point, purity, and thermal stability. google.comresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a crystalline solid like this compound, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. acs.org The temperature at the peak maximum is the melting temperature, a key physical constant used for identification and a sensitive indicator of purity. Impurities typically broaden the melting peak and lower the melting point. nih.gov DSC can also be used to study polymorphism (the existence of different crystal forms) and to determine the heat of fusion.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of this compound and to determine the temperature at which it begins to decompose. researchgate.net The TGA curve plots mass percentage against temperature. A stable compound will show a flat baseline until the decomposition temperature is reached, at which point a sharp drop in mass is observed. TGA can also detect the presence of residual solvents or water, which would be observed as a mass loss at lower temperatures (typically below 150 °C).

Table 3: Summary of Thermoanalytical Data Interpretation

TechniqueMeasurementInformation Obtained
DSC Heat Flow vs. TemperatureMelting Point, Purity, Polymorphism, Heat of Fusion
TGA Mass vs. TemperatureThermal Stability, Decomposition Temperature, Residual Solvents/Water Content

Q & A

Q. What are the established synthetic methodologies for 1-Propyl-1,4-diazepan-2-one, and how can researchers optimize reaction conditions for high yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step organic reactions. A traceless solid-phase synthesis approach has been reported for 1,4-diazepan-2-ones, enabling efficient purification and high yields by leveraging resin-bound intermediates . Alkylation strategies, such as allylic alkylation, have also been explored, though challenges in stereoselectivity and substrate activation (e.g., N-Boc protection) may require optimization of bases (e.g., n-BuLi) and reaction temperatures . Key parameters include maintaining anhydrous conditions and using catalysts like palladium for cross-coupling steps.

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the compound’s backbone and substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography, facilitated by programs like SHELX, provides definitive structural data when single crystals are obtainable . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For safety compliance, consult Safety Data Sheets (SDS) for hazard classifications (e.g., H302, H315) and handling protocols .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines: use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation or skin contact; work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention. Store at room temperature in airtight containers, segregated from incompatible reagents. Emergency protocols include contacting poison control centers (e.g., Infotrac: 1-800-535-5053) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of 1,4-diazepan-2-one derivatives?

  • Methodological Answer : Systematic literature reviews, akin to EPA’s approach for 1,4-dioxane, should integrate data from peer-reviewed journals, patents, and regulatory assessments . Cross-validate findings using in vitro assays (e.g., receptor binding studies) and in silico modeling (e.g., molecular docking). For instance, benzodiazepine derivatives’ psychoactive properties can be studied via GABA receptor affinity assays, while computational tools like PubChem’s cheminformatics pipelines aid in structure-activity relationship (SAR) analysis .

Q. What catalytic systems or reaction mechanisms enable stereoselective functionalization of this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd, Cu) are promising for C–H activation or cross-coupling reactions. For example, palladium-catalyzed allylic alkylation has been attempted but may require optimized ligands (e.g., chiral phosphines) to enhance enantioselectivity . Mechanistic studies using density functional theory (DFT) can predict reactive intermediates, while kinetic isotope effects (KIE) elucidate rate-determining steps.

Q. Are there documented applications of this compound or its analogs in advanced material science?

  • Methodological Answer : While direct evidence is limited, structurally related compounds like Cu₄I₆(pr-ted)₂ clusters (using 1-Propyl-1,4-diazabicyclo[2.2.2]octan-1-ium) demonstrate high photoluminescence quantum yields (98%) in optoelectronic inks . Researchers could explore analogous coordination complexes of this compound for luminescent materials or photovoltaic applications. Synthesis routes may involve solvothermal methods or polymer encapsulation (e.g., polyvinylpyrrolidone).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.